molecular formula C19H31N5 B14214688 4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine CAS No. 823220-72-0

4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine

Cat. No.: B14214688
CAS No.: 823220-72-0
M. Wt: 329.5 g/mol
InChI Key: IGYASWHHOVWCOW-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine is a complex organic compound featuring a pyrimidine core substituted with piperidinyl and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine precursors with piperidine and pyrrolidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific requirements of the synthesis. This includes maintaining precise temperature control, efficient mixing, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
  • 4-(Piperidin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
  • 2-(Pyrrolidin-1-yl)-6-(piperidin-1-yl)pyrimidine

Uniqueness

4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

823220-72-0

Molecular Formula

C19H31N5

Molecular Weight

329.5 g/mol

IUPAC Name

4-piperidin-1-yl-2-pyrrolidin-1-yl-6-(2-pyrrolidin-1-ylethyl)pyrimidine

InChI

InChI=1S/C19H31N5/c1-2-11-23(12-3-1)18-16-17(8-15-22-9-4-5-10-22)20-19(21-18)24-13-6-7-14-24/h16H,1-15H2

InChI Key

IGYASWHHOVWCOW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)CCN3CCCC3)N4CCCC4

Origin of Product

United States

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